molecular formula C11H12N2O3 B2354387 [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid CAS No. 876716-55-1

[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid

Cat. No. B2354387
CAS RN: 876716-55-1
M. Wt: 220.228
InChI Key: LUAQWCRZVCGWMT-UHFFFAOYSA-N
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Description

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They are used in the treatment of numerous diseases and show promising therapeutic potential . One of the benzimidazole derivatives is 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The structure of the synthesized compounds is established using FTIR, 1H-NMR, and MS .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G (d,p) basis set .


Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .

Scientific Research Applications

Synthesis and Derivative Creation

  • Synthesis of Novel Compounds : Indole-Benzimidazole derivatives, including compounds related to “[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid”, have been synthesized for potential applications in various fields (Wang et al., 2016).

Anticancer and Antitubercular Properties

  • Anticancer Evaluation : Certain Benzimidazole derivatives have shown potential as anticancer agents, particularly against breast cancer cell lines (Salahuddin et al., 2014).
  • Anti-tubercular and Antimicrobial Activities : Some Benzimidazole acetic acid derivatives have demonstrated promising anti-tubercular and antimicrobial activities, suggesting potential applications in treating infectious diseases (Maste et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition in Industrial Applications : Benzimidazole derivatives have been explored as corrosion inhibitors, particularly for protecting mild steel in acidic environments, indicating their potential industrial applications (Yadav et al., 2013).

Biochemical Analysis

properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-2-3-8-9(4-7)13-10(12-8)5-16-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAQWCRZVCGWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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